molecular formula C22H16N4O2 B12480311 2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12480311
M. Wt: 368.4 g/mol
InChI Key: QNSMSANOCGEHNE-UHFFFAOYSA-N
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Description

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that features an indole moiety fused with a pyranoquinoline structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes and amines under acidic or basic conditions. The reaction is often carried out in solvents such as methanol or ethanol, and catalysts like methanesulfonic acid or L-proline can be used to enhance the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Methanesulfonic acid, L-proline

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its fused heterocyclic structure, which combines the properties of both indole and pyranoquinoline moieties.

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C22H16N4O2/c1-26-17-9-5-3-7-13(17)20-19(22(26)27)18(14(10-23)21(24)28-20)15-11-25-16-8-4-2-6-12(15)16/h2-9,11,18,25H,24H2,1H3

InChI Key

QNSMSANOCGEHNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CNC5=CC=CC=C54

Origin of Product

United States

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